dimethylsilane CAS No. 87681-18-3](/img/structure/B14390258.png)
[3,3-Dimethyl-1-(trimethylsilyl)butyl](fluoro)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane: is an organosilicon compound that features both silicon and fluorine atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane typically involves the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the fluorine or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted organosilicon compounds.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the introduction of trimethylsilyl and fluoro groups into organic molecules.
- Acts as a precursor for the synthesis of more complex organosilicon compounds.
Biology:
- Investigated for its potential use in the development of silicon-based biomolecules and drugs.
Medicine:
- Potential applications in drug delivery systems due to its unique chemical properties.
Industry:
作用機序
The mechanism of action of 3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon and fluorine atoms in the compound can participate in bond formation and cleavage, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
- 3,3-Dimethyl-1-trimethylsilyl-1-butyne
- 3,3-Dimethyl-1-butene
- 1-Butyne, 3,3-dimethyl-1-trimethylsilyl
Comparison:
- Uniqueness: 3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane is unique due to the presence of both trimethylsilyl and fluoro groups, which impart distinct chemical properties compared to similar compounds.
- Reactivity: The compound exhibits different reactivity patterns due to the influence of the fluorine atom, which can affect the electronic properties of the molecule .
特性
CAS番号 |
87681-18-3 |
|---|---|
分子式 |
C11H27FSi2 |
分子量 |
234.50 g/mol |
IUPAC名 |
(3,3-dimethyl-1-trimethylsilylbutyl)-fluoro-dimethylsilane |
InChI |
InChI=1S/C11H27FSi2/c1-11(2,3)9-10(13(4,5)6)14(7,8)12/h10H,9H2,1-8H3 |
InChIキー |
MCGNVYMOVDWDFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC([Si](C)(C)C)[Si](C)(C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
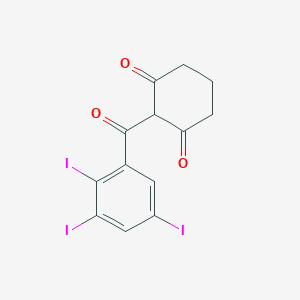
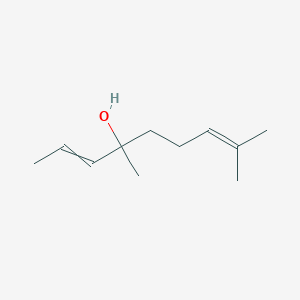
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)

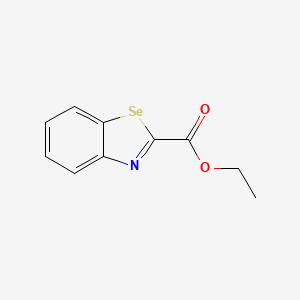
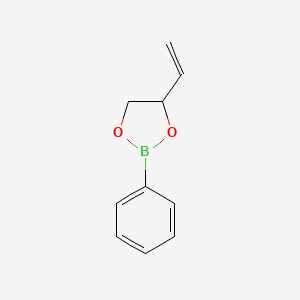

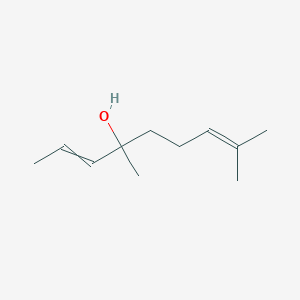
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)

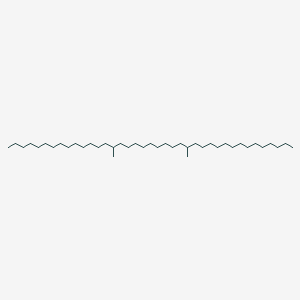
![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)

